7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl group at the 7-position and a carboxylic acid group at the 5-position.
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications .
Mode of Action
It is known that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in optical applications, suggesting that they may interact with light-sensitive biochemical pathways .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in optical applications, suggesting that they may have effects on light-sensitive molecular and cellular processes .
Action Environment
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in optical applications, suggesting that light conditions may influence their action .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as an antitumor agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific optical properties.
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Pyrazolo[1,5-a]pyrimidine derivatives with various substituents at the 7-position
Comparison: 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of both a fluorophenyl group and a carboxylic acid group, which can influence its reactivity and biological activity. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound may exhibit distinct photophysical properties and biological activities, making it a valuable scaffold for further research and development .
Properties
IUPAC Name |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-7-10(13(18)19)16-12-5-6-15-17(11)12/h1-7H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZTZSQDJXQZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC3=CC=NN32)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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